molecular formula C7H7BrN2O B13345127 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B13345127
M. Wt: 215.05 g/mol
InChI Key: GBRYDSGBIBWXIT-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-1H-pyrazol-1-yl)cyclobutan-1-one, while oxidation with potassium permanganate can produce 2-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1,2-dione .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is unique due to the presence of both the brominated pyrazole ring and the cyclobutanone moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclobutan-1-one

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6H,1-2H2

InChI Key

GBRYDSGBIBWXIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1N2C=C(C=N2)Br

Origin of Product

United States

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